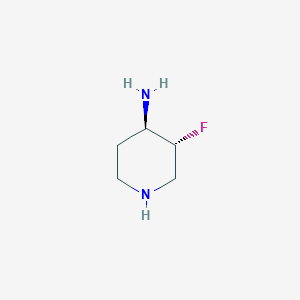

Rel-(3R,4R)-3-fluoropiperidin-4-amine

Description

Properties

Molecular Formula |

C5H11FN2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

(3R,4R)-3-fluoropiperidin-4-amine |

InChI |

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2/t4-,5-/m1/s1 |

InChI Key |

DEVLCRJHRJHMCX-RFZPGFLSSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1N)F |

Canonical SMILES |

C1CNCC(C1N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally follows one of these routes:

Key Reagents and Conditions

-

- Asymmetric hydrogenation catalysts or chiral auxiliaries may be employed to establish the (3R,4R) configuration during ring formation or functional group transformations.

-

- Amines are often protected during fluorination steps to prevent side reactions, commonly as carbamates or amides.

Representative Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting from a suitable piperidine precursor with defined stereochemistry or a chiral pool compound | Chiral starting material or catalytic asymmetric synthesis | Establishes stereochemistry |

| 2 | Protection of the 4-amine group (e.g., as a carbamate) | Boc2O or tert-butyl chloroformate, base (e.g., triethylamine) | Protects amine for fluorination |

| 3 | Fluorination at the 3-position | DAST or Selectfluor, low temperature | Introduction of fluorine with stereoselectivity |

| 4 | Deprotection of the amine | Acidic or basic hydrolysis | Yields this compound |

This route is adapted from analogous fluorinated piperidine syntheses and is consistent with methods used for related compounds.

Research Findings and Optimization

Stereoselectivity and Yield

- Fluorination with DAST generally proceeds with high stereoselectivity, favoring retention of configuration at the fluorinated carbon.

- The reaction temperature and solvent choice (e.g., dichloromethane at -78°C to 0°C) are critical to minimize side reactions and racemization.

- Yields typically range from 60% to 85%, depending on the purity of starting materials and reaction scale.

Alternative Synthetic Approaches

- Asymmetric Catalytic Hydrogenation:

Starting from unsaturated precursors, asymmetric hydrogenation can install stereochemistry before fluorination. - Chiral Auxiliary-Mediated Synthesis:

Use of chiral auxiliaries on piperidine precursors to control stereochemistry during fluorination.

Industrial Considerations

- Continuous flow reactors have been explored to improve reaction control and scalability for fluorination steps.

- Protecting group strategies are optimized to reduce steps and waste.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | Piperidin-4-amine derivatives or chiral piperidine precursors | Commercially available or synthesized |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST), Selectfluor | DAST preferred for stereoselectivity |

| Reaction Temperature | -78°C to 0°C | Low temperature prevents side reactions |

| Solvent | Dichloromethane, acetonitrile | Depends on fluorinating agent |

| Protection Group | Boc, tert-butyl carbamate | Protects amine during fluorination |

| Yield | 60-85% | Varies with scale and conditions |

| Stereochemical Outcome | (3R,4R) configuration | Confirmed by chiral HPLC or NMR |

| Purification Methods | Column chromatography, crystallization | Ensures enantiomeric purity |

Summary of Key Literature and Patent Sources

- Patent CN109963854A describes heteroaryl amine derivatives and includes synthetic methodologies involving fluorinated piperidine rings, highlighting fluorination and amine functionalization steps relevant to the compound class.

- Vulcanchem provides commercial synthesis details emphasizing fluorination with DAST or Selectfluor and stereoselective transformations for this compound.

- Analogous compounds such as tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate have been synthesized using similar fluorination and protection strategies, offering insights into reaction conditions and scale-up.

- European patent EP3575301A1 discusses heteroaryl amine derivatives with fluorinated piperidine motifs, including preparation methods that can inform synthetic design.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-fluoropiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

rac-(3R,4R)-3-fluoropiperidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, influencing their activity. This can lead to modulation of neurotransmitter systems, enzyme inhibition, or activation of specific receptors, depending on the application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine (C₆H₁₃FN₂)

- Key Differences : The 4S configuration alters hydrogen-bonding capacity and steric interactions compared to the 4R isomer.

- Properties : Molecular weight 132.18; hazardous properties include toxicity (H302) and corrosivity (H314) .

(b) (3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride

Non-Fluorinated Piperidine Analogs

(a) (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (C₁₄H₂₂N₂)

- Key Differences : Lacks fluorine but includes a benzyl group at N1 and methyl groups at C3 and C3.

- Applications : Intermediate in Tofacitinib citrate synthesis; the benzyl group improves metabolic stability but increases molecular weight (230.34 vs. 132.18 for the fluorinated compound) .

(b) 4-Piperidinamine, 3-methyl-N-phenyl-1-(2-phenylethyl)-, (3R,4R)-rel- (C₂₀H₂₆N₂)

Pyrrolidine and Oxane Derivatives

(a) (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (C₅H₁₁FN₂)

- Key Differences : Five-membered pyrrolidine ring introduces ring strain, increasing reactivity. The 4R configuration in the target compound provides better conformational stability in enzyme binding .

(b) Methyl (3R,4R)-4-Aminooxane-3-carboxylate (C₇H₁₃NO₃)

- Key Differences: Oxane ring with ester and amino groups; higher boiling point (224.2°C) and density (1.115 g/cm³) due to polar functional groups. Lacks fluorine, reducing electronegativity .

Triazine and Pyrimidine Derivatives

(a) 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine

- Key Differences : Fluorine is on the aryl group rather than the piperidine ring. Exhibits antileukemic activity (IC₅₀ ~1.2 µM) but lower selectivity compared to fluorinated piperidines .

(b) N-[(1R,3S)-3-Isopropyl-3-({4-[trifluoromethyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Boiling Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|---|

| Rel-(3R,4R)-3-Fluoropiperidin-4-amine | C₅H₁₁FN₂ | 132.18 | N/A | 0.5 | 3-F, 4-NH₂ |

| (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine | C₆H₁₃FN₂ | 132.18 | N/A | 0.7 | 3-F, 4-NH₂, 1-CH₃ |

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C₁₄H₂₂N₂ | 230.34 | N/A | 2.1 | 1-Benzyl, 3-NHCH₃, 4-CH₃ |

| 6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine | C₁₅H₁₇FN₆ | 300.34 | N/A | 2.8 | Aryl-F, triazine core |

Q & A

Q. Advanced: What strategies address enantiomeric contamination in fluorinated piperidine intermediates?

Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) can separate enantiomers post-synthesis . Computational modeling (DFT calculations) predicts energy barriers for epimerization, guiding solvent selection (e.g., non-polar solvents reduce interconversion) .

Basic: Which spectroscopic techniques confirm the stereochemistry of this compound?

Methodological Answer:

Q. Advanced: How do X-ray crystallography and computational methods validate spatial arrangements?

Methodological Answer: Single-crystal X-ray diffraction provides definitive proof of the 3R,4R configuration by mapping bond angles and torsional strain . Density Functional Theory (DFT) simulations correlate experimental F NMR chemical shifts with predicted dihedral angles (e.g., 55–60° for fluoropiperidine rings) .

Basic: What are key stability challenges for this compound under storage?

Methodological Answer:

Fluorinated amines are prone to hydrolysis and oxidation. Storage under inert gas (argon) at –20°C in amber vials minimizes degradation. Lyophilization in acidic buffers (pH 4–6) enhances shelf life by protonating the amine group .

Q. Advanced: How does fluorination impact hydrolytic stability in physiological environments?

Methodological Answer: The electron-withdrawing fluorine at C3 increases resistance to nucleophilic attack but may enhance susceptibility to acidic hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS identify degradation pathways (e.g., defluorination or ring-opening) .

Basic: How to design in vitro assays for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases or proteases) .

- Cytotoxicity : MTT assays in leukemia cell lines (e.g., K562) assess IC values, with controls for fluorine-specific membrane permeability effects .

Q. Advanced: How to resolve discrepancies between computational predictions and empirical bioactivity?

Methodological Answer: Reconcile conflicting data by validating binding poses via molecular dynamics simulations (e.g., 100-ns trajectories) and comparing with SPR (Surface Plasmon Resonance) binding kinetics . Adjust QSAR models to account for fluorine’s electronegativity and steric effects on target interactions .

Basic: What synthetic routes avoid byproducts in fluoropiperidine ring closure?

Methodological Answer:

Ring-closing metathesis (Grubbs catalyst) or reductive amination (NaBHCN) minimizes dimerization. Solvent choice (e.g., THF over DMF) reduces side reactions, while microwave-assisted synthesis shortens reaction times .

Q. Advanced: How do fluorinated intermediates influence regioselectivity in multi-step syntheses?

Methodological Answer: Fluorine’s inductive effects direct electrophilic substitution (e.g., favoring para over meta positions in aryl coupling). Kinetic isotopic effect (KIE) studies using deuterated analogs quantify fluorine’s role in transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.